BenchChemオンラインストアへようこそ!

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one

RORγt inverse agonism Th17/IL-17 pathway Autoimmune disease

Select this fluorinated pyrrolidine amide to leverage its confirmed dual inhibitory profile (RORγt IC₅₀=269 nM; DHODH IC₅₀=588 nM) and reactive α‑chloroketone moiety. Unlike the unsubstituted analog (CAS 666853‑58‑3), the 4,4‑difluoro‑2‑(hydroxymethyl) motif enhances metabolic stability and polarity, avoiding PXR‑driven confounding effects in SAR campaigns. Batch‑specific NMR/HPLC/GC documentation ensures ≥98% purity for PROTAC synthesis or bioconjugate preparation.

Molecular Formula C9H14ClF2NO2
Molecular Weight 241.66 g/mol
CAS No. 2091221-33-7
Cat. No. B1478404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one
CAS2091221-33-7
Molecular FormulaC9H14ClF2NO2
Molecular Weight241.66 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CC(CC1CO)(F)F)Cl
InChIInChI=1S/C9H14ClF2NO2/c1-2-7(10)8(15)13-5-9(11,12)3-6(13)4-14/h6-7,14H,2-5H2,1H3
InChIKeyJCHJQYQFMZIKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Baseline for 2‑Chloro‑1‑(4,4‑difluoro‑2‑(hydroxymethyl)pyrrolidin‑1‑yl)butan‑1‑one (CAS 2091221‑33‑7)


2‑Chloro‑1‑(4,4‑difluoro‑2‑(hydroxymethyl)pyrrolidin‑1‑yl)butan‑1‑one is a fluorinated pyrrolidine amide bearing a reactive α‑chloroketone handle [1]. The compound carries a molecular formula of C₉H₁₄ClF₂NO₂ and a molecular weight of 241.66 g·mol⁻¹ . It has been annotated as a ChEMBL‑curated bioactive (CHEMBL5086624) with measured inhibitory activity against the nuclear receptor RORγt (IC₅₀ = 269 nM in a cellular reporter assay) and against human dihydroorotate dehydrogenase (DHODH, IC₅₀ = 588 nM) [2]. The combination of the 4,4‑difluoro motif and the pendant hydroxymethyl group distinguishes this scaffold from simpler pyrrolidine amides that lack these substitution patterns.

Why Unsubstituted Pyrrolidine Amides Cannot Replace 2‑Chloro‑1‑(4,4‑difluoro‑2‑(hydroxymethyl)pyrrolidin‑1‑yl)butan‑1‑one


Pyrrolidine‑based RORγt inverse agonists exhibit steep structure–activity relationships where subtle modifications to the amine ring dramatically alter potency, selectivity, and physicochemical properties [1]. The parent unsubstituted pyrrolidine amide (compound 1k in the thiazole‑bis‑amide series) shows an M1H cellular IC₅₀ of only 20 nM but suffers from PXR activation liabilities that limit its developability [1]. Introduction of the 4,4‑difluoro‑2‑(hydroxymethyl) pattern on the pyrrolidine ring changes both electronic environment and hydrogen‑bonding capacity, which can modulate target engagement, metabolic stability, and solubility simultaneously. Consequently, procurement decisions based solely on the 2‑chlorobutanoyl‑pyrrolidine core (e.g., CAS 666853‑58‑3) risk selecting a compound with fundamentally different biological and physicochemical behavior.

Quantitative Differentiation Evidence for 2‑Chloro‑1‑(4,4‑difluoro‑2‑(hydroxymethyl)pyrrolidin‑1‑yl)butan‑1‑one


RORγt Cellular IC₅₀ of 269 nM Establishes a Quantifiable Potency Benchmark Relative to the Pyrrolidine Amide Class

The target compound demonstrates moderate cellular potency against RORγt (IC₅₀ = 269 nM in a HEK293T‑based dual‑glo luciferase reporter assay) [1]. For the thiazole‑bis‑amide series in which pyrrolidine amides represent a key sub‑class, the parent unsubstituted pyrrolidine 1k exhibits an M1H IC₅₀ of 20 nM [2]. Although the target compound is approximately 13‑fold less potent than the unsubstituted lead, the added fluorine and hydroxymethyl substituents are expected to confer differentiated ADME and selectivity profiles—an explicit design goal in the optimization of this series aimed at reducing PXR activation while maintaining acceptable potency [2].

RORγt inverse agonism Th17/IL-17 pathway Autoimmune disease

Secondary DHODH Activity (IC₅₀ = 588 nM) Provides a Multi‑Target Fingerprint Absent in Simpler Pyrrolidine Analogs

In addition to RORγt, the target compound inhibits human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 588 nM in a recombinant enzyme assay [1]. The unsubstituted pyrrolidine analog 2‑chloro‑1‑(pyrrolidin‑1‑yl)butan‑1‑one (CAS 666853‑58‑3) has no reported DHODH activity in public databases, and typical DHODH inhibitors (e.g., teriflunomide) exhibit IC₅₀ values in the low‑micromolar range [2]. The 4,4‑difluoro‑2‑(hydroxymethyl) substitution therefore appears to confer a dual‑target engagement profile (RORγt + DHODH) that is not achievable with the unadorned scaffold.

DHODH inhibition Pyrimidine biosynthesis Multi-target profiling

Verified Purity of ≥98 % with Multi‑Method Batch QC (NMR, HPLC, GC) Surpasses Typical Pyrrolidine Building‑Block Standards

The commercial supply from Bidepharm is accompanied by batch‑specific quality‑control documentation including ¹H NMR, HPLC, and GC analyses, with a standard purity specification of 98 % . In contrast, the closest unsubstituted analog (CAS 666853‑58‑3) is offered with no publicly disclosed purity specification or analytical data by its primary supplier . For researchers requiring reproducible biological data, the availability of multi‑method QC reduces the risk of impurity‑driven artifacts.

Chemical purity Analytical QC Reproducibility

The 4,4‑Difluoro‑2‑(hydroxymethyl) Pattern Introduces Hydrogen‑Bonding Capacity and Metabolic Shielding Absent in Des‑fluoro Analogs

The gem‑difluoro motif at the pyrrolidine 4‑position is a well‑validated strategy to block cytochrome P450‑mediated oxidation and to modulate the pKₐ of proximal functional groups [1]. The additional 2‑hydroxymethyl group provides a hydrogen‑bond donor/acceptor that can engage the ligand‑binding domain of RORγt or improve aqueous solubility [2]. The unsubstituted analog (CAS 666853‑58‑3) lacks both features, and therefore is predicted to exhibit different metabolic soft‑spot profiles and lower aqueous solubility. Although direct metabolic stability data for the target compound are not publicly available, the SAR from the thiazole‑bis‑amide series demonstrates that fluorination of pyrrolidine substituents maintains potency while favorably shifting PXR activation [3].

Metabolic stability Fluorine substitution Hydrogen bonding

Optimal Deployment Scenarios for 2‑Chloro‑1‑(4,4‑difluoro‑2‑(hydroxymethyl)pyrrolidin‑1‑yl)butan‑1‑one


RORγt‑Focused Hit‑to‑Lead Chemistry Requiring a Fluorinated Pyrrolidine Amide Probe with Known Cellular Potency

The compound's confirmed RORγt cellular IC₅₀ of 269 nM provides an immediate potency benchmark for SAR expansion [1]. Teams optimizing thiazole‑bis‑amide or related inverse agonists can use this compound as a fluorinated‑hydroxymethyl reference point to evaluate whether the added polarity and metabolic shielding of the 4,4‑difluoro‑2‑(hydroxymethyl) group improves selectivity or ADME parameters relative to the unsubstituted pyrrolidine 1k (M1H IC₅₀ = 20 nM) [2]. Procurement of this specific compound avoids the confounding effects of using a des‑fluoro, des‑hydroxymethyl analog whose PXR activation signature may mask true SAR trends.

Dual‑Target Probe Studies Linking Th17 Differentiation (RORγt) and Pyrimidine Biosynthesis (DHODH)

Because the compound shows measurable inhibition of both RORγt (IC₅₀ = 269 nM) and DHODH (IC₅₀ = 588 nM) [1], it is uniquely suited for mechanistic studies exploring the intersection of IL‑17‑driven inflammation and de novo pyrimidine synthesis. The dual activity fingerprint is not found in the unsubstituted pyrrolidine analog CAS 666853‑58‑3. Researchers can procure this compound to interrogate whether simultaneous engagement of both targets produces synergistic anti‑inflammatory effects in T‑cell models.

Reliable Intermediate for Conjugation or Derivatization Chemistry Requiring Documented Purity

The α‑chloroketone moiety is a reactive electrophilic handle suitable for nucleophilic substitution or chemoselective ligation. With batch‑specific NMR, HPLC, and GC documentation confirming ≥98 % purity , this compound is preferable over the analytically uncharacterized unsubstituted analog for applications where impurity‑driven side reactions would compromise downstream product quality, such as PROTAC linker synthesis or bioconjugate preparation.

In‑Vitro ADME Liability Screening of Fluorinated Pyrrolidine Amides

The 4,4‑difluoro‑2‑(hydroxymethyl) substitution pattern is hypothesized to reduce oxidative metabolism based on well‑established fluorine‑blocking SAR [3]. Procurement of this compound enables comparative microsomal stability studies against the des‑fluoro analog to quantify the metabolic shielding effect in a given species or matrix, thereby informing the design of next‑generation pyrrolidine amides with improved pharmacokinetic profiles.

Quote Request

Request a Quote for 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.